molecular formula C18H22N2O2 B267541 4-(3-methylbutoxy)-N-(pyridin-3-ylmethyl)benzamide

4-(3-methylbutoxy)-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B267541
M. Wt: 298.4 g/mol
InChI Key: FXLNIAFJWBUYPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-methylbutoxy)-N-(pyridin-3-ylmethyl)benzamide, also known as JNJ-5207852, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first identified by Johnson & Johnson Pharmaceutical Research and Development in 2003 as a selective and potent antagonist of the human histamine H3 receptor. Since then, JNJ-5207852 has been investigated for its role in various scientific research applications and has shown promising results.

Mechanism of Action

4-(3-methylbutoxy)-N-(pyridin-3-ylmethyl)benzamide acts as a selective antagonist of the human histamine H3 receptor, which is involved in the regulation of neurotransmitter release in the brain. By blocking this receptor, 4-(3-methylbutoxy)-N-(pyridin-3-ylmethyl)benzamide increases the release of various neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which are important for cognitive function and memory.
Biochemical and Physiological Effects
4-(3-methylbutoxy)-N-(pyridin-3-ylmethyl)benzamide has been shown to improve cognitive function and memory in animal models through its action on the histamine H3 receptor. This compound has also been shown to have potential anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

4-(3-methylbutoxy)-N-(pyridin-3-ylmethyl)benzamide is a highly selective and potent antagonist of the human histamine H3 receptor, making it a suitable candidate for scientific research studies. However, its potential therapeutic applications are still being investigated, and further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for the study of 4-(3-methylbutoxy)-N-(pyridin-3-ylmethyl)benzamide. One area of interest is its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Further studies are needed to fully understand its mechanism of action and potential side effects in these conditions. Additionally, 4-(3-methylbutoxy)-N-(pyridin-3-ylmethyl)benzamide may have potential applications in the treatment of various inflammatory disorders, and further studies are needed to investigate this potential use. Overall, 4-(3-methylbutoxy)-N-(pyridin-3-ylmethyl)benzamide is a promising compound that has the potential to be used in various scientific research applications.

Synthesis Methods

The synthesis of 4-(3-methylbutoxy)-N-(pyridin-3-ylmethyl)benzamide involves the reaction of 4-aminobenzamide with 3-methylbutyl bromide and pyridine-3-carboxaldehyde. The resulting product is then purified through column chromatography to obtain the final compound. The synthesis of 4-(3-methylbutoxy)-N-(pyridin-3-ylmethyl)benzamide has been optimized to ensure high yield and purity, making it a suitable candidate for scientific research studies.

Scientific Research Applications

4-(3-methylbutoxy)-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. This compound has been shown to improve cognitive function and memory in animal models, suggesting its potential use as a cognitive enhancer.

properties

Product Name

4-(3-methylbutoxy)-N-(pyridin-3-ylmethyl)benzamide

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

4-(3-methylbutoxy)-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C18H22N2O2/c1-14(2)9-11-22-17-7-5-16(6-8-17)18(21)20-13-15-4-3-10-19-12-15/h3-8,10,12,14H,9,11,13H2,1-2H3,(H,20,21)

InChI Key

FXLNIAFJWBUYPE-UHFFFAOYSA-N

SMILES

CC(C)CCOC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2

Origin of Product

United States

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